molecular formula C30H26N6O3S B11427982 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11427982
M. Wt: 550.6 g/mol
InChI Key: UMHNEJZSXPBFRX-UHFFFAOYSA-N
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Description

6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate is prepared by the condensation of a suitable aldehyde with guanidine in the presence of a base.

    Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a thiol reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and p-tolyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Quinones, sulfoxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, thiolated compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form stable complexes with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its ability to interact with multiple molecular targets, its potential therapeutic applications, and its versatility in synthetic chemistry.

Properties

Molecular Formula

C30H26N6O3S

Molecular Weight

550.6 g/mol

IUPAC Name

6-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C30H26N6O3S/c1-19-8-10-21(11-9-19)26-16-25(20-12-14-23(39-2)15-13-20)34-36(26)27(37)18-40-30-32-28-24(29(38)33-30)17-31-35(28)22-6-4-3-5-7-22/h3-15,17,26H,16,18H2,1-2H3,(H,32,33,38)

InChI Key

UMHNEJZSXPBFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)OC

Origin of Product

United States

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